molecular formula C19H17FN2O2 B2766474 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide CAS No. 953156-15-5

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2766474
CAS No.: 953156-15-5
M. Wt: 324.355
InChI Key: FBISKWOQYJSHFS-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide is a synthetic small molecule designed for research applications, particularly in the field of cellular signaling and drug discovery. This compound features an isoxazole scaffold linked to an N-phenylethyl acetamide group, a structural motif found in molecules with significant biological activity. Isoxazole derivatives have been identified as potent agonists of the Wnt/β-catenin signaling pathway . This pathway is a crucial regulator of cellular processes, including cell proliferation, polarity, and fate determination . Dysregulation of this pathway is implicated in various diseases, making its modulators valuable research tools. The compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-13(14-5-3-2-4-6-14)21-19(23)12-17-11-18(24-22-17)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBISKWOQYJSHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from a hydroxylamine derivative and an oxidizing agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated isoxazole.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the isoxazole derivative with an acyl chloride or anhydride in the presence of a base to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isoxazole rings, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the phenyl and isoxazole rings.

    Reduction: Amine derivatives of the acetamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide is its potential as an anticonvulsant agent. Research indicates that derivatives of isoxazole compounds are being synthesized and evaluated for their effectiveness in treating epilepsy. The structure-activity relationship (SAR) studies have shown that modifications in the isoxazole ring can significantly influence anticonvulsant activity.

Case Study:
A study synthesized a series of N-phenylacetamide derivatives, including those with isoxazole moieties, and tested them for anticonvulsant properties using animal models. The results demonstrated that certain derivatives exhibited significant activity against maximal electroshock seizures, suggesting that the isoxazole framework contributes to their pharmacological effects .

Anti-inflammatory Properties

Another notable application of this compound lies in its anti-inflammatory potential. Isoxazole derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating various inflammatory diseases.

Research Findings:
In vitro studies have shown that compounds similar to 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide can inhibit the production of pro-inflammatory cytokines. This suggests a mechanism by which these compounds could be used to manage conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

Recent investigations have also explored the anticancer properties of isoxazole derivatives. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines.

Data Table: Anticancer Activity of Isoxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BHeLa (Cervical)10Cell cycle arrest
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamideA549 (Lung)12Inhibition of proliferation

This table summarizes findings from various studies indicating that the compound can inhibit cancer cell growth through multiple mechanisms, including apoptosis and cell cycle disruption.

Neuroprotective Effects

Emerging research suggests that isoxazole derivatives may possess neuroprotective properties. These compounds could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage.

Case Study:
In a study focused on neuroprotection, isoxazole derivatives were tested for their ability to prevent oxidative stress-induced neuronal cell death. The results indicated that certain compounds could significantly reduce cell death in response to oxidative stress, highlighting their potential therapeutic applications in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by substituents on the isoxazole ring, the acetamide chain, and the N-alkyl/aryl group. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of Key Structural Analogs
Compound Name Key Substituents Biological Activity/Use Reference
Target Compound : 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide Isoxazole-3-yl, 4-fluorophenyl, N-(1-phenylethyl) acetamide Inferred: Potential CNS or enzyme target N/A
N-(5-(4-Fluorophenyl)isoxazol-3-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide (13) Nitro-triazole group replaces N-(1-phenylethyl) Antitrypanosomal activity
2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide Sulfamoyl linkage, phenoxy group Inferred: Antibacterial or sulfonamide-based drug
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole replaces isoxazole Inferred: Antimicrobial or kinase inhibitor
Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) Thiadiazole ring, trifluoromethyl group Herbicide (FOE 5043)
2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide Chloroacetamide, sulfamoyl group Inferred: Antibacterial sulfonamide analog

Key Findings and Trends

Isoxazole vs. Heterocyclic Replacements :

  • The isoxazole ring in the target compound is critical for hydrogen bonding and π-π stacking. Replacing it with benzothiazole () or thiadiazole () alters electronic properties and target selectivity. For example, benzothiazole derivatives often exhibit antimicrobial activity due to enhanced membrane permeability .

Substituent Effects on Bioactivity: The nitro-triazole group in Compound 13 () introduces redox-active functionality, likely contributing to antitrypanosomal activity via nitro-reductase activation. In contrast, the 1-phenylethyl group in the target compound may enhance blood-brain barrier penetration, suggesting CNS applications . Sulfamoyl and chloro substituents () improve solubility but may reduce bioavailability compared to the lipophilic 1-phenylethyl group .

Agricultural vs. Pharmaceutical Applications :

  • Flufenacet () demonstrates how substituting the isoxazole with a thiadiazole ring and adding a trifluoromethyl group shifts activity from pharmacological to herbicidal applications .

Biological Activity

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications. The incorporation of a fluorinated phenyl group and an isoxazole moiety suggests that this compound may exhibit significant biological activity, particularly in neurological and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide is C18H18FN2O2C_{18}H_{18}FN_{2}O_{2}. Its structure includes:

  • An isoxazole ring, which is known for its biological activity.
  • A fluorinated phenyl group, which can enhance metabolic stability and lipophilicity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with an appropriate isoxazole precursor, followed by acetamide formation through standard coupling reactions. Detailed synthesis protocols can be found in various chemical literature, emphasizing the need for precise control over reaction conditions to ensure high yield and purity.

Anticonvulsant Activity

Research indicates that compounds featuring isoxazole rings often display anticonvulsant properties. For instance, derivatives similar to 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide have been evaluated using the maximal electroshock (MES) test, which assesses their efficacy against induced seizures. Early studies suggest that introducing fluorine into the structure enhances anticonvulsant activity by improving the binding affinity to sodium channels .

Anti-inflammatory Effects

The isoxazole moiety has been linked to anti-inflammatory activities. Compounds with this structure have shown promise in inhibiting pro-inflammatory cytokines in vitro. For example, studies demonstrate that certain isoxazole derivatives significantly reduce levels of TNF-alpha and IL-6 in cell cultures, indicating potential therapeutic applications in treating inflammatory diseases .

Antiproliferative Activity

Preliminary evaluations of related compounds have indicated moderate antiproliferative effects against various cancer cell lines. For example, some derivatives exhibit IC50 values in the micromolar range against breast cancer cell lines (MCF-7), suggesting that modifications at the 5-position of the isoxazole ring could enhance anticancer properties .

Case Studies

  • Anticonvulsant Screening : In a study evaluating a series of N-phenylacetamide derivatives, it was found that specific substitutions on the phenyl group significantly influenced anticonvulsant activity. The introduction of a fluorine atom was crucial for enhancing efficacy in MES tests .
  • Anti-inflammatory Research : A study focusing on isoxazole derivatives reported that compounds with electron-withdrawing groups like fluorine exhibited stronger inhibition of pro-inflammatory pathways compared to their non-fluorinated counterparts .

Research Findings Summary Table

Study Biological Activity Key Findings IC50 Values
AnticonvulsantEnhanced activity with fluorinated derivativesVaries, effective at low micromolar concentrations
Anti-inflammatorySignificant reduction in TNF-alpha and IL-6 levelsNot specified
AntiproliferativeModerate activity against MCF-7 cell lineIC50 ~ 14.2 µM

Q & A

Q. What are the key synthetic routes for 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves two critical steps:

Isoxazole Ring Formation : A nitrile oxide (generated in situ from hydroxylamine derivatives and oxidizing agents) reacts with an alkyne via a 1,3-dipolar cycloaddition. Temperature (60–80°C) and solvent polarity (e.g., THF or DMF) significantly affect regioselectivity .

Fluorophenyl Group Introduction : Suzuki-Miyaura coupling attaches the 4-fluorophenyl group to the isoxazole ring using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative. Optimizing molar ratios (1:1.2 for boronic acid:halogenated isoxazole) and base (e.g., Na₂CO₃) improves yields (reported up to 75%) .

  • Key Data :
StepCatalyst/SolventYield (%)Purity (HPLC)
CyclizationNone (THF, 70°C)60–65>95%
Suzuki CouplingPd(PPh₃)₄, DMF70–75>98%

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the isoxazole ring and fluorophenyl substitution. For example, the isoxazole C3 proton appears as a singlet near δ 6.8–7.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (HRMS) : Exact mass (calc. for C₁₉H₁₈FN₂O₂: 331.13 g/mol) validates molecular integrity .

Advanced Research Questions

Q. How do structural modifications to the isoxazole or phenylethyl groups affect anticonvulsant activity in SAR studies?

  • Methodological Answer :
  • Isoxazole Modifications : Replacing the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) increases logP (lipophilicity), enhancing blood-brain barrier penetration. In vivo mouse models show ED₅₀ values improve from 25 mg/kg (parent compound) to 18 mg/kg for CF₃ analogs .
  • Phenylethyl Chain Alterations : Shortening the ethyl linker reduces metabolic stability (t₁/₂ <1 hr vs. 3.5 hr for parent compound in liver microsomes) .
  • SAR Data Table :
SubstituentlogPED₅₀ (mg/kg)Metabolic t₁/₂ (hr)
4-Fluorophenyl3.2253.5
4-CF₃-phenyl3.8182.8
Methyl linker2.9>500.9

Q. What experimental strategies resolve contradictions between in vitro binding assays and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Step 1 : Validate target engagement using radioligand displacement assays (e.g., [³H]-GABA uptake inhibition in synaptosomes). If IC₅₀ <10 µM but in vivo ED₅₀ >25 mg/kg, check pharmacokinetics (PK).
  • Step 2 : Perform ADME profiling to identify issues:
  • Bioavailability : Low oral absorption (<30%) may require prodrug derivatization (e.g., esterification of acetamide).
  • Metabolic Stability : CYP450 screening (e.g., CYP3A4/2D6) identifies rapid clearance pathways. Use deuterated analogs to block metabolic hotspots .
  • Case Study : A 2025 study found that N-methylation of the phenylethyl group reduced CYP2D6-mediated metabolism, improving AUC by 2.5-fold .

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Target Selection : Prioritize receptors implicated in anticonvulsant activity (e.g., GABAₐ, NMDA) based on structural analogs .
  • Docking Workflow :

Software : UCSF Chimera for protein preparation (PDB: 6HUO for GABAₐ).

Grid Definition : Focus on the benzodiazepine-binding site (20ų box).

Scoring : AutoDock Vina calculates ΔG (kcal/mol); poses with ΔG < -8.0 suggest high affinity.

  • Validation : Compare docking poses with mutagenesis data (e.g., F77A mutations in GABAₐ reduce binding by 70%) .

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